molecular formula C20H19N3O3 B2384930 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 887884-21-1

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2384930
CAS No.: 887884-21-1
M. Wt: 349.39
InChI Key: VAZCOKPWXFGICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with the benzodioxole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to fully saturated piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, and the compound could be studied for its interactions with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the benzodioxole group could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: Unique due to its combination of benzimidazole, piperidine, and benzodioxole groups.

    Benzimidazole derivatives: Known for their biological activity, often used in pharmaceuticals.

    Piperidine derivatives: Commonly found in various drugs, known for their pharmacological properties.

    Benzodioxole derivatives: Studied for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across different fields. Its combination of structural motifs provides a versatile platform for the development of new compounds with tailored properties.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(14-5-6-17-18(11-14)26-12-25-17)23-9-7-13(8-10-23)19-21-15-3-1-2-4-16(15)22-19/h1-6,11,13H,7-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZCOKPWXFGICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.